The compound 2-{1-[3-(3-methylthiophen-2-yl)propanoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a complex organic molecule that has attracted attention for its potential applications in medicinal chemistry and materials science. This compound features a unique structure that includes an isoindole core and a thiophene substituent, which may contribute to its biological activity and chemical reactivity.
This compound belongs to the class of N-substituted isoindole derivatives, characterized by their diverse biological activities. Isoindoles are known for their roles in pharmacology, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
The synthesis of 2-{1-[3-(3-methylthiophen-2-yl)propanoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione typically involves several synthetic steps:
The synthesis may require specific reagents and conditions such as temperature control, solvent selection (commonly polar aprotic solvents), and purification techniques like high-performance liquid chromatography (HPLC) to ensure high yields and purity .
The molecular structure of 2-{1-[3-(3-methylthiophen-2-yl)propanoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione can be represented by its InChI and SMILES notations:
InChI=1S/C15H18N2O3S/c1-10-6-7-21-12(10)2-3-13(18)16-8-11(9-16)17-14(19)4-5-15(17)20/h6-7,11H,2-5,8-9H2,1H3
CC(C(=O)N1CC(C(=O)N(C1=O)c2cccs2)C(C)=C(C)C)C
These notations provide insight into the connectivity of atoms within the molecule and help in predicting its chemical behavior .
The molecular weight of this compound is approximately 318.42 g/mol. It contains multiple functional groups including carbonyls and a thiophene ring that may influence its reactivity and interaction with biological targets.
The compound undergoes several types of chemical reactions:
These reactions are crucial for modifying the compound's structure for specific applications or enhancing its biological activity .
The mechanism of action for 2-{1-[3-(3-methylthiophen-2-yl)propanoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves its interaction with specific biological targets such as enzymes or receptors. The compound is believed to modulate enzyme activity or receptor binding sites leading to therapeutic effects such as analgesic or anti-inflammatory responses. This interaction can influence various signaling pathways within cells .
The physical properties include:
Chemical properties include:
Spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to characterize this compound's structure and confirm its purity .
The potential applications of 2-{1-[3-(3-methylthiophen-2-yl)propanoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione span several fields:
These diverse applications highlight the importance of further research into this compound's properties and potential uses in various scientific domains .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4